

# Genetic Variants Influencing Clozapine Response

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Clozapine

CAS No.: 5786-21-0

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The following tables catalog major genetic factors identified through genome-wide association studies (GWAS) and analyses of rare variants.

### Table 1: Key Genetic Loci from Recent Large-Scale Studies

This table summarizes findings from major meta-analyses and whole-exome sequencing studies.

Gene / Locus	Key SNP / Variant	Functional Implication	Phenotypic Association	Study Details
CYP1A1/CYP1A2 [1]	rs2472297	Regulation of gene expression	Clozapine Concentration/Dose (C/D) ratio	Three-population meta-analysis (n=3,643) [1]
UGT2B10 [1]	rs61750900 (linked to rs835309)	Missense variant affecting glucuronidation	Norclozapine C/D ratio; Clozapine/Norclozapine ratio	Two-population meta-analysis adjusted for smoking & valproate (n=654) [1]
UGT1A family [1]	rs3732218	Intron variant, potential splicing	Norclozapine C/D ratio	Three-population meta-

Gene / Locus	Key SNP / Variant	Functional Implication	Phenotypic Association	Study Details
		effect		analysis [1]
UGT2B7 [1]	rs6827692	Intron variant near gene	Clozapine/Norclozapine ratio	Three-population meta-analysis [1]
NFIB [1]	rs28379954	Transcriptional regulator of CYP genes	Reduced clozapine serum levels	Identified in Norwegian cohort; regulates cytochrome P450 system [1]
CYP1A2 [2]	Rare damaging variants (MAF $\leq$ 1%)	Altered enzyme function	Lower plasma clozapine concentrations	Whole-exome sequencing (n=2,062); effect akin to ~35 mg/day dose reduction [2]

**Table 2: Selected Pharmacodynamic Genes from Candidate Studies**

This table highlights genes involved in **clozapine's** mechanism of action, though these findings often require further replication.

Gene	Associated Variants	Putative Mechanism	Reported Association
DRD2 [3] [4]	rs2514218, rs1799978, rs2242531	Altered D2 receptor binding affinity/quantity	Dopamine system risk score associated with BPRS score change ( $p=0.029$ ) [3]
DRD3 [5] [4]	Ser9Gly	Altered D3 receptor function	One of only three genetic variants with independently replicated significant findings for response [5]

Gene	Associated Variants	Putative Mechanism	Reported Association
<b>HTR2A</b> [5] [4]	His452Tyr	Altered 5-HT2A receptor function	One of only three genetic variants with independently replicated significant findings for response [5]
<b>COMT</b> [3] [4]	rs4680 (Val158Met)	Altered dopamine catabolism in prefrontal cortex	Included in a significant multi-gene risk score model for response [3]
<b>BDNF</b> [3] [4]	rs6265	Altered neuronal survival and plasticity	Included in a significant multi-gene risk score model for response [3]

## Experimental Protocols for Genetic Analysis

For researchers designing studies, here are detailed methodologies from recent key publications.

### Protocol 1: Genome-Wide Association Study (GWAS) and Meta-Analysis of Clozapine Metabolism [1]

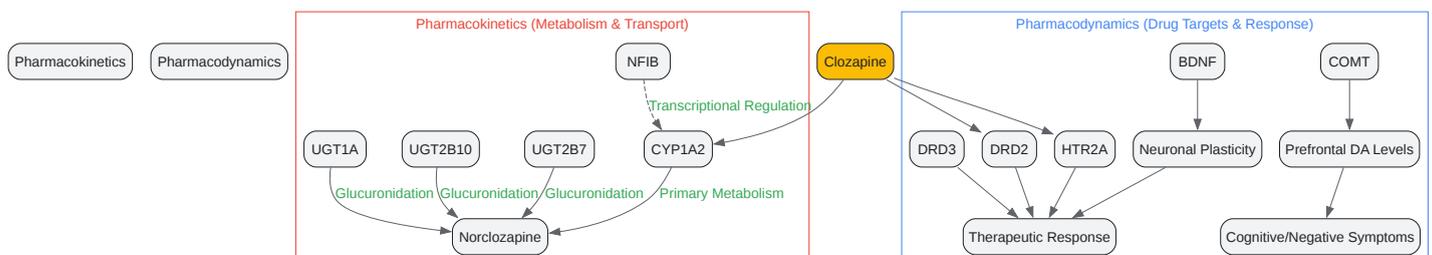
- **Patient Cohort:** The Finnish study arm included 170 patients of North European ethnicity with psychotic disorders, on stable **clozapine** treatment, and with known smoking habits.
- **Phenotyping:** Primary phenotypes were **clozapine concentration/dose (C/D) ratio**, **norclozapine C/D ratio**, and the **clozapine/norclozapine ratio**. These values were Z-scored (standardized) for analysis.
- **Genotyping & Quality Control (QC):** Genomic DNA was genotyped using an **Illumina Infinium HumanCoreExome-12 DNA Analysis Beadchip**. QC filters included a sample and SNP call rate < 0.95, Hardy-Weinberg equilibrium P-value <  $10^{-6}$ , and checks for relatedness and ethnic outliers.
- **Imputation:** Haplotype phasing was performed with **SHAPEIT v2**, and genotype imputation used **IMPUTE2 v. 2.3.2** with the 1000 Genomes Phase I reference panel.
- **Association Analysis:** GWAS was run using **PLINK v2.0**, with two primary models:
  - **Model 1:** Adjusted for age, sex, and the first four genetic principal components.
  - **Model 2:** Additionally adjusted for smoking status and valproate use.
- **Meta-Analysis:** Summary statistics from the Finnish cohort were combined with data from the **CLOZUK2 (n=2,989)** and **Norwegian Diakonhjemmet Hospital (n=484)** studies using inverse-variance weighting.

### Protocol 2: RNA Sequencing of Clozapine's Effects in a Mouse Model [6]

- **Animal Model & Treatment:** Adult male **C57BL/6J mice** received intraperitoneal injections of **clozapine** (4 mg/kg/day) or vehicle control for **21 days** to approximate clinical exposure. A 24-hour washout period preceded tissue collection to isolate persistent biological changes.
- **Tissue Collection:** Mice were euthanized by rapid decapitation without anesthesia. The **prefrontal cortex** was dissected, flash-frozen in liquid nitrogen, and stored at **-80°C**.
- **RNA Isolation & Library Prep:** Total RNA was extracted using the **AllPrep DNA/RNA/miRNA kit**. Libraries were prepared from poly(A)-enriched RNA using the **IDT Biosciences RNA library kit**.
- **Sequencing & Bioinformatic Analysis:**
  - Sequencing was performed on an **Illumina NextSeq2000** to a depth of >30 million paired-end 100bp reads per sample.
  - Adapters were trimmed with **TrimGalore**, and quality was assessed with **FastQC**.
  - Reads were aligned to the mouse genome (GRCm38/mm10) using **STAR aligner**.
  - Gene-level counts were generated with **featureCounts**.
  - Differential expression and exon usage analysis were conducted with **edgeR** and **DEXSeq**, respectively, with a significance threshold of **FDR < 5%**.

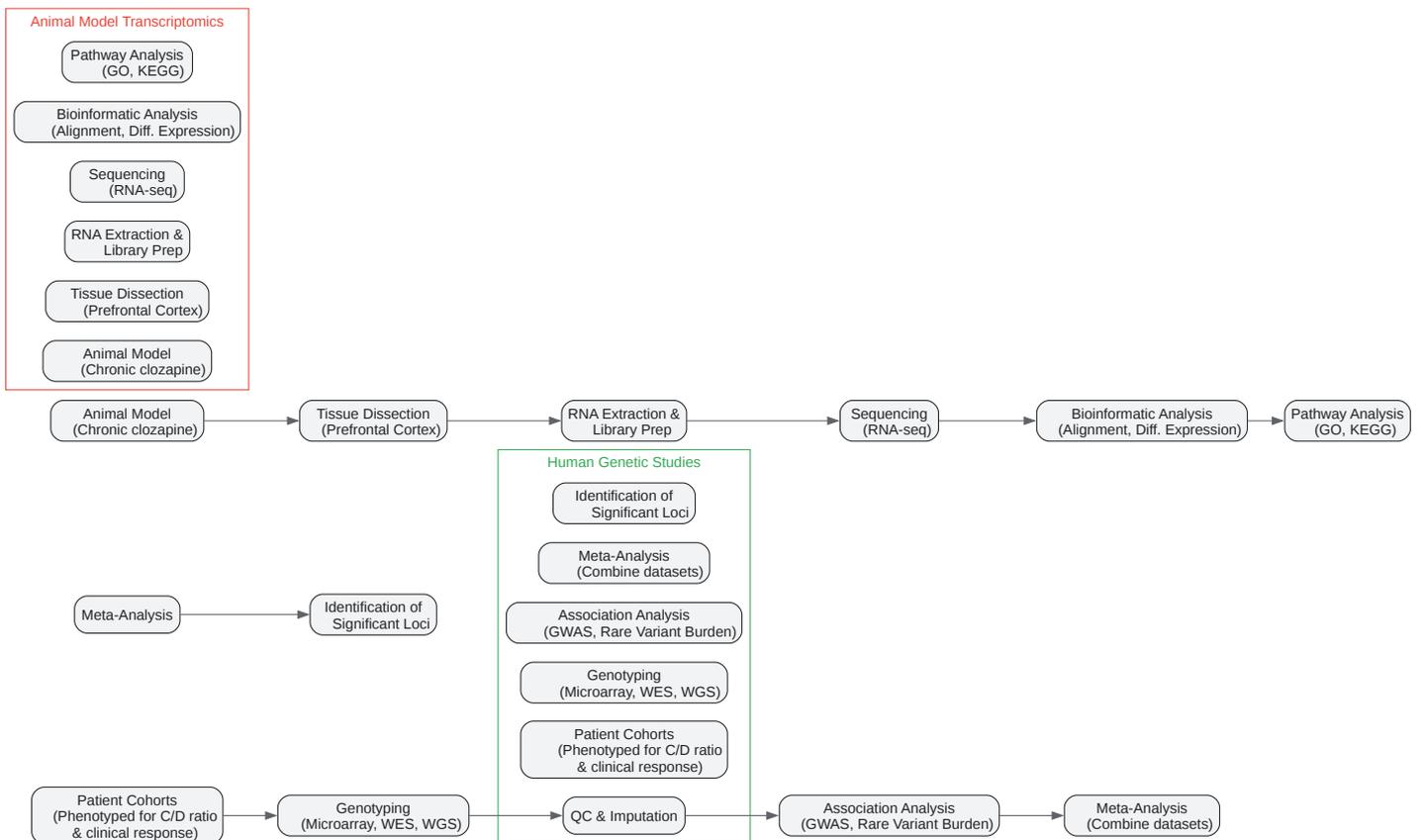
## Pathway and Experimental Visualization

The following diagrams synthesize the core genetic pathways and experimental workflows based on the search results.



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*Diagram 1: Key genetic pathways influencing **clozapine** response. Pharmacokinetic genes (red) affect drug metabolism, while pharmacodynamic genes (blue) influence its mechanism of action.*



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Diagram 2: Core workflows for **clozapine** pharmacogenetics. The parallel paths of human genetics and animal model studies are shown.

## Conclusion and Research Directions

The field of **clozapine** pharmacogenetics is maturing beyond candidate genes to large-scale, well-phenotyped studies. Key future directions include:

- **Integration of Rare and Common Variants:** As demonstrated by [2], rare variants in pharmacogenes contribute significantly to variability in **clozapine** plasma levels, an effect previously overlooked.
- **Functional Validation:** Identifying a genetic variant is only the first step. Studies like the one on p11 [7] are crucial for elucidating the downstream molecular mechanisms and signaling pathways through which these variants exert their effects.
- **Cross-Ancestral Generalizability:** Many findings are based on European-ancestry cohorts. Replication in diverse populations is essential for the global application of pharmacogenetic testing.

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To cite this document: Smolecule. [Genetic Variants Influencing Clozapine Response]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524077#genetic-factors-influencing-clozapine-response>]

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